molecular formula C21H19ClN2O5 B2559571 3-(4-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one CAS No. 2034395-09-8

3-(4-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one

Cat. No.: B2559571
CAS No.: 2034395-09-8
M. Wt: 414.84
InChI Key: YNRNIWGPOOKTQQ-UHFFFAOYSA-N
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Description

3-(4-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one is a useful research compound. Its molecular formula is C21H19ClN2O5 and its molecular weight is 414.84. The purity is usually 95%.
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Preparation Methods

  • Synthetic routes and reaction conditions: : The synthesis begins with the preparation of the chloropyridine intermediate, reacting 3-chloropyridine with appropriate alkoxylating agents to introduce the oxygen atom. This intermediate is then reacted with piperidine under suitable conditions to form the 3-chloropyridin-4-yloxy-piperidine. The next step involves coupling this intermediate with a chromenone derivative, possibly through a condensation or nucleophilic addition reaction, resulting in the target compound. Typical conditions include the use of anhydrous solvents, inert atmosphere, and catalysts like palladium or copper.

  • Industrial production methods: : Scaling up involves optimizing each step for yield and purity. Industrial methods may include continuous flow processes, where the reagents are fed continuously into reactors, ensuring consistent product formation. Advanced purification techniques like recrystallization or chromatography are employed to achieve high purity standards.

Chemical Reactions Analysis

  • Types of reactions: : The compound undergoes various reactions such as oxidation, reduction, and substitution. The chloropyridine moiety can participate in nucleophilic aromatic substitution, while the piperidine ring can undergo oxidation to form N-oxides.

  • Common reagents and conditions: : Reagents like hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium alkoxides for substitution are commonly used. Reactions are typically conducted in solvents like ethanol, dichloromethane, or acetonitrile, under controlled temperatures.

  • Major products: : Oxidation leads to N-oxides, reduction results in dechlorinated or reduced pyridine derivatives, and substitution yields various alkoxylated or aminated products.

Scientific Research Applications

  • Chemistry: : Serves as a building block for more complex molecules, especially in the synthesis of heterocyclic compounds.

  • Biology: : Used in the design of bioactive molecules, potentially as enzyme inhibitors or receptor modulators.

  • Medicine: : Investigated for its potential as an anti-inflammatory or anticancer agent, due to the presence of bioactive moieties.

  • Industry: : Used in the production of specialized materials or as a starting material for the synthesis of high-value chemicals.

Mechanism of Action

  • Effects: : The compound exerts its effects primarily through interactions with biological macromolecules.

  • Molecular targets and pathways: : Likely targets include enzymes involved in inflammation pathways or receptors regulating cell growth. The chloropyridine and chromenone structures suggest potential binding with proteins, altering their activity or expression.

Comparison with Similar Compounds

  • Uniqueness: : Compared to other chloropyridine or chromenone derivatives, this compound's combination of functional groups provides unique chemical and biological properties.

  • List of similar compounds

    • 3-chloropyridin-4-yl piperidine

    • 8-methoxychromen-2-one derivatives

    • Piperidine-chromenone conjugates

This compound's multi-faceted nature makes it a rich subject for exploration across various scientific disciplines

Properties

IUPAC Name

3-[4-(3-chloropyridin-4-yl)oxypiperidine-1-carbonyl]-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O5/c1-27-18-4-2-3-13-11-15(21(26)29-19(13)18)20(25)24-9-6-14(7-10-24)28-17-5-8-23-12-16(17)22/h2-5,8,11-12,14H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRNIWGPOOKTQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC(CC3)OC4=C(C=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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